methyl 5-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Description
Oxazoles are a class of organic compounds that contain a five-membered ring with two heteroatoms (one oxygen and one nitrogen atom) . They are known for their wide spectrum of biological activities and are used as intermediates in the synthesis of various chemical entities in medicinal chemistry . Pyrazines, on the other hand, are a class of organic compounds that contain a six-membered ring with two nitrogen atoms. They are known for their aromaticity and are often used in the food industry for their flavoring properties.
Synthesis Analysis
The synthesis of oxazoles often involves the cyclodehydration of certain amino alcohols or the cyclization of certain α-haloketones . The synthesis of pyrazines can be achieved through several methods, including the condensation of 1,2-dicarbonyl compounds with diamines.Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . Pyrazines have a six-membered ring with two nitrogen atoms. The exact structure of the compound you mentioned would require more specific information or computational chemistry tools to determine.Chemical Reactions Analysis
The chemical reactions of oxazoles and pyrazines can vary widely depending on the specific substituents attached to the ring. Oxazoles can undergo reactions such as nucleophilic substitution, reduction, and oxidation . Pyrazines can undergo reactions like hydrogenation and various substitution reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. In general, oxazoles are stable compounds that are often colorless and highly soluble in polar solvents . Pyrazines are aromatic and can vary in their solubility depending on their substituents.Future Directions
Properties
IUPAC Name |
methyl 5-(5-ethyl-1,3-oxazole-4-carbonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-3-11-12(15-8-22-11)13(19)17-4-5-18-9(7-17)6-10(16-18)14(20)21-2/h6,8H,3-5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKKTRWPNQLCGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)N2CCN3C(=CC(=N3)C(=O)OC)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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